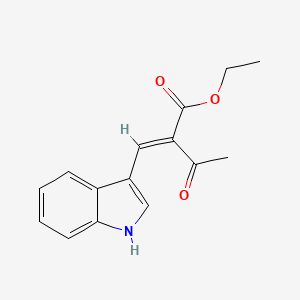
ethyl 2-acetyl-3-(1H-indol-3-yl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-acetyl-3-(1H-indol-3-yl)acrylate, also known as ethyl 2-(1H-indol-3-yl)-3-oxobut-2-enoate, is a synthetic compound commonly used in scientific research. This compound is a derivative of indole-3-acetic acid, a naturally occurring plant hormone. Ethyl 2-acetyl-3-(1H-indol-3-yl)acrylate is a versatile compound that has been used in various scientific studies due to its unique properties.
Mechanism of Action
The mechanism of action of ethyl 2-acetyl-3-(1H-indol-3-yl)acrylate 2-acetyl-3-(1H-indol-3-yl)acrylate is not fully understood. However, it has been suggested that this compound may act as an inhibitor of enzymes involved in the biosynthesis of certain hormones. It has also been suggested that this compound may interact with cellular signaling pathways, leading to the inhibition of cell growth.
Biochemical and Physiological Effects:
Ethyl 2-acetyl-3-(1H-indol-3-yl)acrylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro. This compound has also been shown to have anti-inflammatory and analgesic effects in animal models. Additionally, ethyl 2-acetyl-3-(1H-indol-3-yl)acrylate 2-acetyl-3-(1H-indol-3-yl)acrylate has been shown to have antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using ethyl 2-acetyl-3-(1H-indol-3-yl)acrylate 2-acetyl-3-(1H-indol-3-yl)acrylate in lab experiments is its versatility. This compound can be used as a starting material in the synthesis of various bioactive compounds. Additionally, this compound has been shown to have various biological effects, making it a useful tool in scientific research.
One limitation of using ethyl 2-acetyl-3-(1H-indol-3-yl)acrylate 2-acetyl-3-(1H-indol-3-yl)acrylate in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on certain cell lines. Therefore, caution should be taken when handling this compound.
Future Directions
There are several future directions for research involving ethyl 2-acetyl-3-(1H-indol-3-yl)acrylate 2-acetyl-3-(1H-indol-3-yl)acrylate. One potential direction is the synthesis of novel indole-based compounds with potential anticancer activity. Another potential direction is the investigation of the mechanism of action of this compound. Additionally, the potential use of ethyl 2-acetyl-3-(1H-indol-3-yl)acrylate 2-acetyl-3-(1H-indol-3-yl)acrylate as a therapeutic agent for various diseases should be explored.
Conclusion:
Ethyl 2-acetyl-3-(1H-indol-3-yl)acrylate is a versatile compound that has been extensively used in scientific research. This compound has been shown to have various biological effects, making it a useful tool in scientific research. The potential use of this compound as a therapeutic agent for various diseases should be further explored.
Synthesis Methods
There are several methods to synthesize ethyl 2-acetyl-3-(1H-indol-3-yl)acrylate 2-acetyl-3-(1H-indol-3-yl)acrylate. One of the most common methods involves the reaction between ethyl 2-acetyl-3-(1H-indol-3-yl)acrylate acetoacetate and indole-3-carboxaldehyde in the presence of a base catalyst. This reaction results in the formation of ethyl 2-acetyl-3-(1H-indol-3-yl)acrylate 2-acetyl-3-(1H-indol-3-yl)acrylate with a high yield.
Scientific Research Applications
Ethyl 2-acetyl-3-(1H-indol-3-yl)acrylate has been extensively used in scientific research due to its unique properties. This compound has been used as a precursor in the synthesis of various bioactive compounds. It has been used as a starting material in the synthesis of indole-based compounds with potential anticancer activity.
properties
IUPAC Name |
ethyl (2E)-2-(1H-indol-3-ylmethylidene)-3-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-3-19-15(18)13(10(2)17)8-11-9-16-14-7-5-4-6-12(11)14/h4-9,16H,3H2,1-2H3/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYONOZRZQUFGB-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CNC2=CC=CC=C21)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CNC2=CC=CC=C21)/C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (2E)-2-(1H-indol-3-ylmethylidene)-3-oxobutanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5719929.png)
![N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]-3-pyridinamine](/img/structure/B5719948.png)
![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5719954.png)



![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5719976.png)
![1-(2,3-dimethylphenyl)-4-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5719983.png)

![1-(4-{4-[(4,5-dibromo-2-thienyl)carbonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5720001.png)

![1-[3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone](/img/structure/B5720017.png)
![2-methyl-N'-[(2-methylphenoxy)acetyl]benzohydrazide](/img/structure/B5720023.png)